molecular formula C₁₆H₁₃D₃ClNO₃S B1162931 2-Oxo Clopidogrel-d3

2-Oxo Clopidogrel-d3

Cat. No.: B1162931
M. Wt: 340.84
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Description

Contextualization of Clopidogrel (B1663587) Metabolism and the Role of 2-Oxo Clopidogrel as a Key Intermediate in Bioactivation Pathways

Clopidogrel is a prodrug, meaning it requires conversion within the body to exert its therapeutic effect of inhibiting platelet aggregation. mdpi.compharmgkb.orgnih.gov This bioactivation is a multi-step process predominantly occurring in the liver, mediated by a group of enzymes known as cytochrome P450 (CYP) isoenzymes. pharmgkb.orgnih.govdroracle.ai

The metabolic journey of clopidogrel follows two main routes. The major pathway, accounting for approximately 85% of the absorbed dose, involves hydrolysis by carboxylesterases (primarily CES1) into an inactive carboxylic acid derivative. pharmgkb.orgnih.govnih.gov This pathway represents a significant diversion of the drug away from its therapeutic purpose.

The clinically crucial, albeit minor, pathway is a two-step oxidative process that generates the active metabolite. pharmgkb.orgnih.govnih.gov The first step in this vital sequence is the conversion of clopidogrel to 2-oxo-clopidogrel. pharmgkb.orgnih.govnih.gov This transformation is catalyzed by several CYP enzymes, including CYP2C19, CYP1A2, and CYP2B6. pharmgkb.orgnih.govnih.gov 2-oxo-clopidogrel is, therefore, an essential but pharmacologically inactive intermediate metabolite. nih.govjbr-pub.org.cn

Following its formation, 2-oxo-clopidogrel undergoes a second oxidative step, also mediated by CYP enzymes (notably CYP2C19, CYP2B6, CYP2C9, and CYP3A4), to form the active thiol metabolite. pharmgkb.orgnih.govnih.gov It is this final active metabolite that irreversibly binds to the P2Y12 receptor on platelets, thereby inhibiting their aggregation. pharmgkb.orghmdb.ca The formation of 2-oxo-clopidogrel is a rate-limiting step in the bioactivation of clopidogrel, making it a molecule of significant interest in pharmacokinetic and pharmacodynamic studies. nih.gov The entire process is complex, with studies indicating that CYP2C19 plays a substantial role in both oxidative steps. mdpi.compharmgkb.orgnih.gov

Below is a table summarizing the key enzymes involved in the primary metabolic pathways of clopidogrel.

Metabolic StepEnzymes InvolvedResulting CompoundActivity
Major Inactivation Pathway Carboxylesterase 1 (CES1)Inactive carboxylic acid derivativeInactive
Bioactivation Step 1 CYP2C19, CYP1A2, CYP2B62-Oxo ClopidogrelInactive Intermediate
Bioactivation Step 2 CYP2C19, CYP3A4, CYP2B6, CYP2C9Active Thiol MetaboliteActive

Significance of Deuterium (B1214612) Labeling (d3) in Research Applications

Purpose of Stable Isotope Incorporation in Drug Metabolism Research

In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental. metsol.comnih.gov Stable isotope labeling, which involves replacing one or more atoms of a drug molecule with their non-radioactive, heavier isotopes (like deuterium for hydrogen), is a powerful technique used to trace a drug's fate in the body. metsol.comresearchgate.netacs.org

The primary purpose of incorporating stable isotopes is to create a version of the molecule that is chemically identical in its biological behavior but physically distinguishable by analytical instruments like mass spectrometers. nih.govclearsynth.com This allows researchers to precisely quantify the parent drug and its metabolites in complex biological samples such as blood, plasma, or urine, without the need for radioactive tracers. metsol.comnih.gov This technique is crucial for pharmacokinetic studies, helping to determine how quickly a drug is absorbed, metabolized, and eliminated. metsol.com

Advantages of Deuterated Analogs in Analytical and Mechanistic Studies

The use of deuterated analogs, such as 2-Oxo Clopidogrel-d3, where three hydrogen atoms are replaced by deuterium, offers specific and significant advantages in both analytical and mechanistic research. nih.gov

In analytical studies , particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds serve as ideal internal standards. clearsynth.comresearchgate.nettexilajournal.com An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples. It helps to correct for variations during sample preparation and analysis, such as extraction efficiency and matrix effects, where other components in the biological sample can suppress or enhance the instrument's signal. clearsynth.comtexilajournal.com Because a deuterated standard like this compound has nearly identical chemical properties and chromatographic retention time to the non-labeled 2-Oxo Clopidogrel, it co-elutes and experiences the same analytical variations. researchgate.net However, due to its higher mass, it is easily distinguished by the mass spectrometer, leading to highly accurate and precise quantification of the metabolite. researchgate.nettexilajournal.com

The table below highlights the key advantages of using deuterated analogs in research.

AdvantageDescriptionApplication Area
Enhanced Analytical Accuracy Serves as an ideal internal standard in mass spectrometry, co-eluting with the analyte but being mass-distinguishable. researchgate.netQuantitative Analysis, Pharmacokinetics
Compensation for Matrix Effects Corrects for signal suppression or enhancement from other components in biological samples. clearsynth.comBioanalysis
Improved Precision and Reliability Reduces measurement errors and ensures that analytical methods are robust and reproducible. clearsynth.comtexilajournal.comMethod Validation
Elucidation of Metabolic Pathways The kinetic isotope effect can be used to determine sites and mechanisms of metabolism. researchgate.netnih.govMechanistic Studies
Modulation of Metabolism Can be used to create drug analogs with altered metabolic rates, potentially improving pharmacokinetic properties. nih.govmdpi.comDrug Design and Development

Properties

Molecular Formula

C₁₆H₁₃D₃ClNO₃S

Molecular Weight

340.84

Synonyms

α-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxo-thieno[3,2-c]pyridine-5(4H)-acetic Acid Methyl Ester

Origin of Product

United States

Synthetic Methodologies for 2 Oxo Clopidogrel D3

Deuterium (B1214612) Incorporation Strategies in Chemical Synthesis

The introduction of deuterium into organic molecules is a fundamental aspect of synthesizing labeled compounds. researchgate.net Various strategies have been developed to achieve this, ranging from direct exchange reactions to the use of deuterated precursors. The choice of method depends on the target molecule's structure, the desired position of the label, and the required isotopic enrichment.

Common methods for deuterium incorporation include:

Direct Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often heavy water (D₂O). Acid or base catalysis, as well as metal catalysts, can facilitate this exchange. mdpi.com For instance, protons in enolizable positions can be exchanged for deuterium. scielo.org.mx

Reductive Deuteration: Functional groups like carbonyls, alkenes, and alkynes can be reduced using deuterated reagents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), or by catalytic deuteration with deuterium gas (D₂). researchgate.net

Use of Deuterated Precursors: This strategy involves synthesizing the target molecule from starting materials that already contain deuterium at specific positions. This approach offers high regioselectivity for the deuterium label.

Metal-Catalyzed Reactions: Transition metals like palladium and ruthenium can catalyze the incorporation of deuterium. assumption.edu For example, palladium on carbon (Pd/C) in the presence of aluminum and D₂O can facilitate selective H-D exchange. mdpi.com

Electrochemical Methods: Electrocatalytic splitting of heavy water (D₂O) provides a mild and efficient way to form carbon-deuterium (C-D) bonds. oaepublish.comchinesechemsoc.org

These techniques allow for the precise placement of deuterium atoms, which is crucial for applications like tracking metabolic pathways and serving as internal standards in mass spectrometry-based assays. acs.orgwikipedia.org

Key Synthetic Routes and Intermediates for Labeled 2-Oxo Clopidogrel (B1663587)

The synthesis of 2-Oxo Clopidogrel-d3 involves the preparation of key deuterated intermediates. A common strategy focuses on introducing the deuterium label at the methyl ester group, a site of metabolic activity. mdpi.comresearchgate.net

A reported synthetic route for this compound is outlined below. mdpi.com

Esterification with Deuterated Methanol (B129727): The synthesis begins with (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid, which is esterified using methanol-d₄ in the presence of an acid catalyst to produce methyl-d₃ (R)-2-(2-chlorophenyl)-2-hydroxyacetate. mdpi.com

Activation of the Hydroxyl Group: The hydroxyl group of the resulting deuterated ester is then activated, for example, by converting it to a sulfonate ester like methyl-d₃ (R)-2-(2-chlorophenyl)-2-(4-nitrophenylsulfonyloxy)acetate. mdpi.com

Coupling with the Thienopyridine Core: This activated intermediate is subsequently coupled with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). mdpi.com This final step yields 2-Oxo Clopidogrel-d₃. mdpi.com

Step Reactants Product Key Conditions
1(R)-2-(2-chlorophenyl)-2-hydroxyacetic acid, Methanol-d₄Methyl-d₃ (R)-2-(2-chlorophenyl)-2-hydroxyacetateAcid catalyst, Reflux
2Methyl-d₃ (R)-2-(2-chlorophenyl)-2-hydroxyacetate, 4-nitrobenzenesulfonyl chlorideMethyl-d₃ (R)-2-(2-chlorophenyl)-2-(4-nitrophenylsulfonyloxy)acetateTriethylamine, Low temperature
3Methyl-d₃ (R)-2-(2-chlorophenyl)-2-(4-nitrophenylsulfonyloxy)acetate, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride2-Oxo Clopidogrel-d₃Potassium carbonate, Acetonitrile

Stereoselective Synthesis Approaches for Research Reference Standards

The biological activity of Clopidogrel and its metabolites is highly stereospecific. Clopidogrel itself is the pure (S)-enantiomer. nih.gov Therefore, the synthesis of this compound as a research reference standard must yield the correct stereoisomer with high enantiomeric purity.

Stereoselectivity is typically controlled by starting with an enantiomerically pure precursor. In the synthesis of this compound, the use of optically pure (R)-(2-chlorophenyl)-hydroxyacetic acid is a common strategy. mdpi.comoup.com The subsequent reactions are designed to proceed with retention of configuration at the chiral center.

Chiral purification techniques are also essential to ensure the stereochemical integrity of the final product. Methods like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed to separate enantiomers and confirm the enantiomeric excess of the synthesized compound. pharmgkb.orgnih.govscirp.org For example, chiral SFC using a Chiralcel OD-H column has been shown to effectively separate clopidogrel enantiomers. scirp.org

The non-enzymatic chiral inversion of clopidogrel has been observed to be a slow process, but it is a factor that must be considered during synthesis and storage to maintain the stereochemical purity of the reference standard. nih.govresearchgate.net

Purity and Characterization Criteria for Synthesized Deuterated Compounds in Research

Research reference standards must be of the highest possible purity and be thoroughly characterized to ensure the accuracy and reliability of experimental results. pharmtech.com For deuterated compounds like this compound, characterization involves confirming its identity, chemical purity, and isotopic purity.

Analytical Techniques for Characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. wikipedia.orgnih.gov It is also the primary technique for determining the isotopic distribution and calculating the isotopic purity of the deuterated standard. nih.govlgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the position of the deuterium label. acs.orgwikipedia.org The absence of a proton signal at the deuterated position in the ¹H NMR spectrum is a key indicator of successful labeling.

Chromatographic Methods (HPLC, GC): Techniques like HPLC and Gas Chromatography (GC) are used to determine the chemical purity of the compound by separating it from any impurities. lgcstandards.com Chiral HPLC is specifically used to assess enantiomeric purity. nih.gov

Purity Criteria:

Chemical Purity: This refers to the percentage of the desired compound in the sample, excluding any solvents or inorganic impurities. pharmtech.com It is typically determined by chromatographic methods and should be as high as possible, often greater than 98% or 99%. avantiresearch.com

Isotopic Purity: This indicates the percentage of the labeled compound that contains the desired number of deuterium atoms. avantiresearch.com For a d3-labeled compound, this would be the percentage of molecules containing three deuterium atoms. A high isotopic purity is crucial to minimize interference from unlabeled or partially labeled species in quantitative assays. avantiresearch.com

Enantiomeric Purity: For chiral compounds, this is a measure of the excess of one enantiomer over the other. For a research reference standard of a single enantiomer, the enantiomeric excess should be very high, often exceeding 99%.

A comprehensive Certificate of Analysis (CoA) should accompany the reference standard, detailing the results of all characterization tests and providing a clear statement of the compound's identity, purity, and isotopic enrichment. lgcstandards.commicrobiozindia.com

Parameter Analytical Technique(s) Acceptance Criteria
IdentityMS, NMRConforms to the expected structure of this compound
Chemical PurityHPLC, GCTypically >98%
Isotopic PurityMSHigh percentage of the d3 isotopologue
Enantiomeric PurityChiral HPLC, Chiral SFCTypically >99% ee

Advanced Analytical Methodologies for 2 Oxo Clopidogrel D3 Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applicationsjbr-pub.org.cnresearchgate.netspectroscopyonline.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the determination of 2-oxo-clopidogrel due to its high sensitivity and selectivity. jbr-pub.org.cnresearchgate.netorkg.orgnih.gov This technique allows for the precise measurement of the analyte even at very low concentrations typically found in biological matrices. jbr-pub.org.cn

Optimization of Chromatographic Separation for Deuterated and Non-Deuterated Analogsresearchgate.netspectroscopyonline.com

Effective chromatographic separation is critical to distinguish between the analyte of interest and other endogenous components in the sample matrix. For the analysis of 2-oxo-clopidogrel and its deuterated internal standard, 2-oxo-clopidogrel-d3, reversed-phase chromatography is commonly employed.

Several studies have detailed the optimization of these methods. For instance, a C18 analytical column is frequently used to achieve good selectivity and peak shape. jbr-pub.org.cnnih.govnih.gov The mobile phase composition is a key variable, often consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid to ensure efficient ionization and sharp peaks. jbr-pub.org.cnnih.govnih.gov A gradient elution, where the proportion of the organic solvent is varied over time, can be utilized to ensure the effective separation of all components. spectroscopyonline.comnih.gov

The use of acetonitrile is often favored over methanol (B129727) to prevent the potential for back-conversion of certain clopidogrel (B1663587) metabolites. nih.govresearchgate.net The flow rate and column temperature are also fine-tuned to achieve optimal separation within a reasonable run time, which is particularly important for high-throughput analysis. jbr-pub.org.cnnih.gov For example, one method reported retention times of 3.79 minutes for 2-oxo-clopidogrel with a total run time of 5.5 minutes. jbr-pub.org.cn

Table 1: Example Chromatographic Conditions for 2-Oxo Clopidogrel Analysis

Parameter Condition Reference
Column Sapphire C18, 250 mm × 4.6 mm, 5 µm nih.gov
Mobile Phase A Acetonitrile with 0.1% formic acid nih.gov
Mobile Phase B Water with 0.1% formic acid nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 40 °C nih.gov

| Injection Volume | 30 µL | nih.gov |

Multiple Reaction Monitoring (MRM) Transitions for Selective Detectionjbr-pub.org.cnspectroscopyonline.com

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion for detection. This process filters out most of the chemical noise from the matrix, significantly enhancing the signal-to-noise ratio.

For 2-oxo-clopidogrel, a common precursor-to-product ion transition monitored is m/z 338.1 → 183.1. jbr-pub.org.cnnih.gov For its deuterated internal standard, 2-oxo-clopidogrel-d3, a transition of m/z 341.1 → 158.0 has been reported. novapublishers.com The selection of these specific transitions is based on the fragmentation pattern of the molecules, ensuring that the detected signal is unique to the compound of interest. The collision energy and other mass spectrometer parameters are optimized to maximize the intensity of these transitions. jbr-pub.org.cnnih.gov

Table 2: MRM Transitions for 2-Oxo Clopidogrel and its Deuterated Analog

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
2-Oxo Clopidogrel 338.0 183.0 jbr-pub.org.cn
2-Oxo Clopidogrel-d3 341.3 158 nih.gov
Clopidogrel 322.2 184.0 farmaciajournal.com

Ionization Techniques in Mass Spectrometry (e.g., Electrospray Ionization) for Metabolite Analysis

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of clopidogrel and its metabolites, including 2-oxo-clopidogrel. jbr-pub.org.cnresearchgate.netnih.govnih.gov ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, allowing them to be ionized directly from the liquid phase into the gas phase with minimal fragmentation. Analyses are typically performed in the positive ion mode, where the analytes are detected as protonated molecules [M+H]+. jbr-pub.org.cnnih.gov The ESI source parameters, such as the source temperature and desolvation gas flow rate, are optimized to achieve stable and efficient ionization, which is critical for obtaining reliable and reproducible quantitative results. jbr-pub.org.cnnih.gov

Application as an Internal Standard in Quantitative Bioanalytical Assaysjbr-pub.org.cnresearchgate.netspectroscopyonline.com

The primary application of 2-oxo-clopidogrel-d3 in research is as an internal standard (IS) in quantitative bioanalytical assays. An ideal internal standard should behave chemically and physically similarly to the analyte during sample preparation and analysis but be distinguishable by the mass spectrometer. A stable isotope-labeled internal standard, such as 2-oxo-clopidogrel-d3, is considered the gold standard because its physicochemical properties are nearly identical to the analyte, ensuring that it experiences similar extraction recovery and ionization efficiency (or suppression). nih.gov

The use of a deuterated internal standard helps to correct for variations that can occur during sample processing and analysis, such as extraction losses and matrix effects, leading to improved accuracy and precision of the analytical method. nih.gov

Method Development and Validation Protocols for Research Sample Analysisresearchgate.netspectroscopyonline.com

The development and validation of bioanalytical methods are governed by strict guidelines from regulatory agencies. These protocols are designed to ensure that the method is reliable, reproducible, and accurate for its intended purpose.

Key validation parameters include:

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity: The response of the instrument should be directly proportional to the concentration of the analyte over a defined range. Calibration curves are typically constructed using a series of standards with known concentrations. jbr-pub.org.cnresearchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days. jbr-pub.org.cnresearchgate.net

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles and long-term storage at low temperatures. researchgate.net For 2-oxo-clopidogrel, the addition of antioxidants like 1,4-dithio-DL-threitol (DTT) may be necessary to prevent degradation during sample processing and storage. nih.govnih.gov

Matrix Effects and Their Mitigation in In Vitro and Preclinical Sample Analysisspectroscopyonline.com

Matrix effects occur when components of the biological sample other than the analyte interfere with the ionization process, leading to either suppression or enhancement of the analyte signal. This can significantly impact the accuracy and precision of the assay.

The use of a stable isotope-labeled internal standard like 2-oxo-clopidogrel-d3 is a primary strategy to mitigate matrix effects, as both the analyte and the IS are affected similarly. nih.gov However, it is still crucial to assess the extent of matrix effects during method validation. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of a neat standard solution.

Other strategies to minimize matrix effects include:

Efficient Sample Preparation: Techniques like liquid-liquid extraction or solid-phase extraction are used to remove interfering substances from the sample before analysis. researchgate.netcapes.gov.br

Chromatographic Separation: Optimizing the chromatography to separate the analyte from co-eluting matrix components can also reduce interference. nih.gov

Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact ionization. nih.gov

By carefully developing and validating the analytical method, and by employing strategies to mitigate matrix effects, researchers can confidently and accurately quantify 2-oxo-clopidogrel in various research matrices, with 2-oxo-clopidogrel-d3 playing a critical role in ensuring the quality of the data.

Other Spectroscopic and Chromatographic Techniques in Research

The structural elucidation of clopidogrel's metabolites and intermediates, including the deuterated analog this compound, is a critical step in understanding its complex metabolic pathway. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry (MS) and various chromatographic techniques, plays a pivotal role in identifying and characterizing these compounds formed during in vitro studies. researchgate.netnih.gov

Clopidogrel is a prodrug that requires a two-step metabolic activation by hepatic cytochrome P450 (CYP) enzymes. nih.gov The initial step involves the formation of 2-oxo-clopidogrel, which is a key intermediate. researchgate.netnih.gov Subsequent metabolism leads to the formation of the active thiol metabolite responsible for its antiplatelet activity. thieme-connect.comresearchgate.net A significant portion of clopidogrel is also hydrolyzed by carboxylesterase-1 (CES1) to an inactive carboxylic acid metabolite. nih.govnih.gov

In vitro studies using human liver microsomes (HLMs) are instrumental in generating and identifying these metabolites. nih.govthieme-connect.com Researchers have successfully used a combination of liquid chromatography/mass spectrometry (LC/MS) and NMR to identify the structure of the active metabolite generated from incubations of 2-oxo-clopidogrel with HLMs. nih.govthieme-connect.com

NMR Spectroscopy in Structural Characterization

NMR spectroscopy is a powerful tool for determining the precise structure of molecules. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchtrend.neteuropa.eu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and between protons and carbons, which is crucial for unambiguous structural assignment. mdpi.com

For instance, in the characterization of clopidogrel degradation products, ¹H-¹³C HSQC edited spectra helped identify specific methylene (B1212753) groups, and ¹H-¹H COSY showed correlations between key protons, which was vital for elucidating the final structure. mdpi.com Due to the unstable nature of some metabolites, such as the active thiol, structural elucidation is sometimes performed on a more stable derivative. nih.gov

Solid-state NMR (ssNMR) has also been utilized for the polymorphic analysis of clopidogrel hydrogensulfate, demonstrating its utility in characterizing the solid forms of the drug and its related compounds. researchgate.netirispublishers.com

Chromatographic Separation of Metabolites

Prior to spectroscopic analysis, separation of the complex mixture of metabolites produced in vitro is essential. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. researchtrend.nettandfonline.comjfda-online.com Reversed-phase HPLC with a C18 column is a common choice for separating clopidogrel and its metabolites. jfda-online.comresearchgate.net Chiral supercritical fluid chromatography has also been employed to resolve the eight potential stereoisomers of the active metabolite, highlighting the stereospecificity of the metabolic process as only one isomer was found to be biologically active. researchgate.netnih.gov

The table below summarizes key analytical techniques and their applications in the study of clopidogrel metabolites.

Analytical TechniqueApplication in Clopidogrel Metabolite ResearchKey Findings
¹H and ¹³C NMR Structural elucidation of synthesized 2-oxo-clopidogrel and other metabolites. researchtrend.neteuropa.euConfirmed the chemical structure of synthesized compounds.
2D NMR (COSY, HSQC) Establishing proton-proton and proton-carbon correlations for detailed structural analysis of degradation products. mdpi.comCrucial for unambiguous assignment of complex molecular structures.
LC-MS/MS Identification and quantification of clopidogrel metabolites in various biological matrices, including those formed in vitro. nih.govEnabled the identification of novel metabolites, such as ethylated forms in the presence of alcohol. nih.gov
HPLC Separation of clopidogrel and its various metabolites prior to identification and quantification. researchtrend.nettandfonline.comjfda-online.comRP-HPLC with UV detection is a widely used method. tandfonline.com
Chiral SFC Resolution of stereoisomers of the active metabolite. researchgate.netnih.govDemonstrated that only one of the eight possible stereoisomers is biologically active. researchgate.netnih.gov
Solid-State NMR Analysis of polymorphic forms of clopidogrel hydrogensulfate. researchgate.netirispublishers.comUsed to identify the specific polymorph present in pharmaceutical formulations. irispublishers.com

The combination of these advanced chromatographic and spectroscopic methods provides a comprehensive toolkit for researchers to isolate, identify, and structurally characterize the various metabolites and intermediates of clopidogrel, including isotopically labeled analogs like this compound, which are invaluable for quantitative bioanalytical assays.

Investigations into the Biotransformation and Metabolic Fate of 2 Oxo Clopidogrel D3

Enzymatic Pathways and Isozyme Contributions in In Vitro Systems

The biotransformation of clopidogrel (B1663587) is a complex process primarily occurring in the liver and intestines, involving a cascade of enzymes. nih.govvulcanchem.com Approximately 85% of an administered clopidogrel dose is hydrolyzed by esterases, such as carboxylesterase 1 (CES1), into an inactive carboxylic acid derivative. nih.govvulcanchem.comresearchgate.net The remaining 15% is converted into its active form through a two-step oxidation process. vulcanchem.comresearchgate.netinabj.org The first step is the formation of 2-oxo-clopidogrel, which is then converted to the active thiol metabolite. nih.govbmj.com

Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4/5) in 2-Oxo Clopidogrel Formation and Further Metabolism

Multiple cytochrome P450 (CYP) enzymes are implicated in the two-step activation of clopidogrel. nih.govpharmgkb.org For the initial conversion of clopidogrel to 2-oxo-clopidogrel, in vitro studies have identified CYP1A2, CYP2B6, and CYP2C19 as the primary catalysts. nih.govinabj.orgahajournals.org One study reported their relative contributions to be approximately 35.8% for CYP1A2, 19.4% for CYP2B6, and 44.9% for CYP2C19. inabj.orgnih.gov

The subsequent metabolism of the intermediate, 2-oxo-clopidogrel, to the active thiol metabolite also involves several CYP isozymes. nih.govpharmgkb.org When 2-oxo-clopidogrel is used as the substrate in in vitro systems, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5 have all been shown to produce the active metabolite. nih.govpharmgkb.orgahajournals.org The contributions of these enzymes in this second step have been estimated as follows: CYP3A4 (39.8%), CYP2B6 (32.9%), CYP2C19 (20.6%), and CYP2C9 (6.76%). novapublishers.cominabj.orgnih.gov Notably, CYP2C19 plays a substantial role in both oxidative steps. nih.govinabj.orgpharmgkb.org While some research points to CYP3A4 having a major role, particularly in the second step, the relative importance of each enzyme can be controversial and may depend on the specific in vitro system used. nih.govpharmgkb.orgnih.govdrugbank.com

Metabolic StepEnzymeReported Contribution (%)
Clopidogrel → 2-Oxo ClopidogrelCYP2C1944.9
CYP1A235.8
CYP2B619.4
2-Oxo Clopidogrel → Active Thiol MetaboliteCYP3A439.8
CYP2B632.9
CYP2C1920.6
CYP2C96.76

Involvement of Non-CYP Enzymes (e.g., Paraoxonase 1, Carboxylesterases) in Thiolactone Hydrolysis Pathways

Beyond the CYP450 system, other enzymes contribute to the metabolic fate of 2-oxo-clopidogrel. Paraoxonase 1 (PON1), an esterase, has been shown to be involved in the transformation of 2-oxo-clopidogrel. pharmgkb.orgacs.orgnih.gov However, its role appears to be in a minor, alternative pathway. acs.orgnih.gov The major, P450-dependent pathway leads to the formation of the primary active thiol diastereomers (cis-isomers). acs.orgnih.gov In contrast, the PON1-catalyzed hydrolysis of 2-oxo-clopidogrel results in an "endo" thiol isomer, where the double bond has shifted to an endocyclic position within the piperidine (B6355638) ring. acs.orgnih.govscispace.com This endo-thiol is considered a minor metabolite. scispace.com

Carboxylesterase 1 (CES1) also plays a significant role by hydrolyzing 2-oxo-clopidogrel to an inactive carboxylate metabolite, thereby reducing the amount of the intermediate available for conversion to the active thiol metabolite. nih.govresearchgate.netumich.edu

Reaction Phenotyping Studies Using Recombinant Enzymes and Liver Microsomes (In Vitro)

Reaction phenotyping studies using human liver microsomes (HLMs) and recombinant CYP enzymes are essential for identifying the specific enzymes involved in drug metabolism. nih.gov For clopidogrel, such studies have confirmed the roles of multiple CYPs. nih.govnih.gov In vitro experiments using cDNA-expressed human P450 isoforms demonstrated that CYP1A2, CYP2B6, and CYP2C19 catalyze the formation of 2-oxo-clopidogrel. novapublishers.com When 2-oxo-clopidogrel was incubated with recombinant CYP2C9, CYP2C19, CYP2B6, and CYP3A4, the active thiol metabolite was formed. nih.govnih.gov Studies with HLMs further support these findings, although results can be inconsistent depending on the specific laboratory and test system used. nih.gov For instance, some studies highlight CYP2C19 and CYP3A4 as the most critical enzymes, while others also emphasize the contributions of CYP1A2 and CYP2B6. inabj.orgnih.govresearchgate.net

Kinetic Isotope Effects (KIE) in Clopidogrel Metabolism Investigated with Deuterated Analogs

The use of deuterated analogs, such as clopidogrel-d3, is a valuable tool for studying metabolic pathways due to the kinetic isotope effect (KIE). bioscientia.denih.gov Deuterium (B1214612), being a heavier, non-radioactive isotope of hydrogen, forms a more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govmdpi.com This increased stability can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon particularly relevant for oxidations catalyzed by CYP450 enzymes. bioscientia.de

In the context of clopidogrel, selective deuteration at the benzylic methyl ester group (clopidogrel-d3) has been shown to slow the rate of hydrolysis. mdpi.com A study comparing clopidogrel-d3 with clopidogrel in rat whole blood demonstrated a slower hydrolysis rate for the deuterated compound. mdpi.com Furthermore, a pharmacokinetic study in rats showed that a deuterated analog generated more of the active metabolite compared to its non-deuterated counterpart. mdpi.com This suggests that by reducing the rate of an inactivating metabolic pathway (hydrolysis), deuteration can potentially increase the formation of the active metabolite. mdpi.comd-nb.info

Identification and Characterization of Novel Biotransformation Products from 2-Oxo Clopidogrel in In Vitro Models

Detailed in vitro investigations of 2-oxo-clopidogrel's metabolism have revealed additional biotransformation pathways beyond the direct formation of the active thiol metabolite. acs.orgnih.gov The P450-catalyzed S-oxidation of 2-oxo-clopidogrel creates a reactive thiolactone S-oxide intermediate. acs.orgnih.gov This intermediate is highly electrophilic at two sites: the carbonyl carbon (Site A) and the allylic bridge carbon (Site B). acs.orgnih.gov

These reactive sites can be attacked by nucleophiles like water (H₂O) or glutathione (B108866) (GSH), leading to several different ring-opening pathways and novel metabolites: acs.orgnih.gov

A-H₂O Pathway : The desired pharmacological pathway where reaction with water at Site A leads to the sulfenic acid intermediate, which is then reduced to the active thiol metabolite (M13). acs.orgnih.gov

A-GSH Pathway : Reaction with glutathione at Site A forms a glutathione conjugate (GS-3). acs.orgnih.gov

B-H₂O Pathway : Reaction with water at Site B results in a desulfurized hydroxyl metabolite (M17). acs.orgnih.gov

B-GSH Pathway : Reaction with glutathione at Site B produces a desulfurized glutathione conjugate (GS-2). acs.orgnih.gov

These findings indicate that the formation of the active metabolite is accompanied by several attenuating pathways that lead to inactive products, highlighting the chemical reactivity of the thiolactone S-oxide intermediate. acs.orgnih.gov

PathwayReactantResulting ProductProduct Code
A-H₂OWaterActive Thiol MetaboliteM13
A-GSHGlutathioneGlutathione ConjugateGS-3
B-H₂OWaterDesulfurized Hydroxyl MetaboliteM17
B-GSHGlutathioneDesulfurized Glutathione ConjugateGS-2

Mechanistic Studies of Thiolactone Ring-Opening Pathways (e.g., formation of sulfenic acid intermediates)

The mechanism of clopidogrel's bioactivation involves a two-step enzymatic conversion to its active thiol metabolite. acs.orgnih.gov The first step is the P450-dependent oxidation of the thiophene (B33073) ring to form the thiolactone intermediate, 2-oxo-clopidogrel. acs.orgnih.gov

The second, and more complex, step is the opening of the thiolactone ring. The major pathway is a P450-dependent oxidative process. acs.orgnih.gov This involves an S-oxidation of the thiolactone ring, which increases the electrophilicity of the carbonyl carbon. scispace.comacs.org This is followed by hydrolysis, which cleaves the ring and forms a reactive sulfenic acid intermediate. acs.orgnih.govacs.orgnih.gov This sulfenic acid is then reduced to the final active thiol metabolite. acs.orgnih.govacs.orgnih.gov

An alternative, minor pathway involves the direct hydrolysis of the 2-oxo-clopidogrel thiolactone ring, a reaction that appears to be catalyzed by PON1. acs.orgnih.gov This hydrolytic opening, however, leads to the formation of the "endo" thiol isomer, which is structurally different from the main active metabolite. acs.orgnih.gov Chemical experiments have shown that 2-oxo-clopidogrel exists in equilibrium with a tautomer, and nucleophiles preferentially react with this tautomer, leading to the endo isomer upon simple hydrolysis. acs.orgnih.gov This confirms that the formation of the pharmacologically crucial cis-thiol isomers requires the P450-mediated oxidative opening via a sulfenic acid intermediate. acs.orgnih.govscispace.com

Applications in Pharmaceutical Research and Development Non Clinical Focus

Use as a Research Tool for Elucidating Prodrug Activation Mechanisms

Clopidogrel (B1663587) is a prodrug that must undergo a two-step oxidative metabolism process in the liver to form its pharmacologically active thiol metabolite. researchgate.netnovapublishers.comvulcanchem.comfda.gov The initial step involves the conversion of clopidogrel to an intermediate metabolite, 2-oxo-clopidogrel, which is then further metabolized to the active molecule that inhibits platelet aggregation. researchgate.netjbr-pub.org.cnpharmgkb.org The complexity of this pathway, involving multiple cytochrome P450 (CYP) enzymes, necessitates sophisticated tools for its detailed investigation. fda.govfarmaciajournal.com

2-Oxo Clopidogrel-d3 is instrumental in these investigations. As a stable isotope-labeled analog of the intermediate, it functions as a tracer, allowing researchers to meticulously follow the second, crucial step of the activation process. novapublishers.com In in vitro experiments using human liver microsomes (HLMs), incubating 2-oxo-clopidogrel is a standard method to study the formation of the active metabolite. researchgate.netnih.gov By substituting the standard with this compound, scientists can use mass spectrometry to precisely quantify the rate of formation of the deuterated active metabolite, providing clear, unambiguous data on the efficiency and kinetics of this conversion step. novapublishers.comnih.gov This approach helps to overcome challenges associated with the instability of the active metabolite and provides a clearer picture of the enzymes responsible for the final activation step. nih.gov

Table 1: Clopidogrel Bioactivation Pathway and Key Enzymes

Metabolic StepReactantProductPrimary Contributing CYP Enzymes (In Vitro Data)
Step 1: OxidationClopidogrel2-oxo-clopidogrelCYP2C19 (44.9%), CYP1A2 (35.8%), CYP2B6 (19.4%) farmaciajournal.com
Step 2: Oxidation/Hydrolysis2-oxo-clopidogrelActive Thiol MetaboliteCYP3A4 (39.8%), CYP2B6 (32.9%), CYP2C19 (20.6%), CYP2C9 (6.76%) farmaciajournal.com

Application in In Vitro Drug-Drug Interaction Studies Related to Clopidogrel Metabolism

The reliance of clopidogrel's activation on multiple CYP enzymes, particularly CYP2C19 and CYP3A4, makes it susceptible to drug-drug interactions (DDIs). helsinki.finih.gov Co-administration with drugs that inhibit or induce these enzymes can significantly alter the plasma concentration of the active metabolite, potentially impacting efficacy. Investigating these interactions preclinically is crucial.

In vitro DDI studies are commonly performed using HLMs or recombinant human CYP enzymes to assess how a new chemical entity might affect the metabolism of a known substrate, or vice-versa. farmaciajournal.comresearchgate.net this compound serves as a precise probe substrate for the second step of clopidogrel's activation. Researchers can incubate this compound with a relevant enzyme system (e.g., CYP3A4 or CYP2C19) in the presence and absence of a potential interacting drug. nih.govahajournals.org By quantifying the formation of the deuterated active metabolite via LC-MS/MS, a direct and quantitative measure of the inhibition or induction of that specific metabolic step is obtained. novapublishers.com This allows for the precise identification of which enzymes in the clopidogrel pathway are most affected by a co-administered drug, a critical piece of information for risk assessment. researchgate.netnih.gov For instance, such studies can replicate the known interaction with CYP2C19 inhibitors like omeprazole, which reduce active metabolite formation. nih.gov

Table 2: Illustrative Use of this compound in an In Vitro DDI Study

ConditionDescriptionMeasured OutcomeInterpretation
ControlIncubation of this compound with human liver microsomes and a NADPH-regenerating system.Baseline rate of deuterated active metabolite formation.Represents the uninhibited metabolic activity.
TestSame as control, but with the addition of a potential inhibitor (e.g., ketoconazole, a strong CYP3A4 inhibitor).Reduced rate of deuterated active metabolite formation.The test drug inhibits one or more enzymes (primarily CYP3A4 in this example) responsible for converting 2-oxo-clopidogrel to its active form. ahajournals.org

Contribution to Understanding Metabolic Stability and Enzyme Induction/Inhibition in Preclinical Models

Deuteration, the strategic replacement of hydrogen with deuterium (B1214612), can increase the strength of chemical bonds at sites of metabolism, a phenomenon known as the kinetic isotope effect. informaticsjournals.co.innih.gov This can slow down metabolic reactions, thereby improving stability. unibestpharm.com Using deuterated analogs like clopidogrel-d3 (which is metabolized to 2-oxo-clopidogrel-d3) in preclinical models helps researchers understand how to favorably alter the metabolic profile. mdpi.com Studies have shown that deuteration of the methyl ester group on clopidogrel reduces its susceptibility to the esterase-mediated inactivation pathway. mdpi.comresearchgate.net This metabolic "shunting" results in a greater proportion of the drug entering the desired bioactivation pathway, leading to higher concentrations of 2-oxo-clopidogrel-d3 and, subsequently, the active metabolite. juniperpublishers.comnih.gov

Furthermore, clopidogrel itself is known to be a mechanism-based inhibitor of CYP2C19. nih.gov Using this compound as a substrate allows researchers to study the inhibitory potential of the intermediate metabolite itself, separate from the parent compound, providing a more refined understanding of the auto-inhibitory properties of the entire metabolic cascade.

Development of Deuterated Prodrug Analogs for Improved Metabolic Characteristics (Preclinical)

The insights gained from using deuterated tracers have fueled the rational design of deuterated prodrug analogs with superior properties. This "deuterium switch" strategy aims to enhance the pharmacokinetic profile of an existing drug. nih.govinformaticsjournals.co.in For clopidogrel, the objective is to create an analog that is more efficiently converted to its active form and less prone to inactivation. nih.gov

Several preclinical studies have explored this concept by synthesizing clopidogrel-d3, the direct precursor to 2-oxo-clopidogrel-d3. mdpi.com Research has demonstrated that this selective deuteration can achieve the desired metabolic shift. researchgate.net

Reduced Inactivation : In in vitro studies with rat whole blood, clopidogrel-d3 showed a slower rate of hydrolysis to the inactive carboxylic acid compared to non-deuterated clopidogrel. researchgate.net

Increased Bioactivation : In pharmacokinetic studies in rats, oral administration of a deuterated analog resulted in higher plasma concentrations of the active metabolite compared to an equivalent dose of the non-deuterated parent drug. mdpi.com

Enhanced Efficacy : The higher levels of the active metabolite translated to greater inhibition of ADP-induced platelet aggregation in rats. mdpi.comnih.gov

These findings suggest that deuterated analogs, which are necessarily metabolized via 2-oxo-clopidogrel-d3, represent a promising new generation of antiplatelet agents with the potential for a more consistent therapeutic effect. nih.gov

Table 3: Preclinical Comparison of Clopidogrel vs. a Deuterated Analog (Vicagrel-d3)

CompoundParameter MeasuredKey FindingReference
Clopidogrel-d3Rate of hydrolysis in rat whole bloodSlower rate of hydrolysis (inactivation) compared to clopidogrel. researchgate.net
Vicagrel-d3 (a related deuterated analog)Active metabolite concentration in rats (oral dosing)Generated more of its active metabolite than non-deuterated vicagrel. mdpi.com
Deuterated CPG analogsInhibition of platelet aggregation in ratsDemonstrated higher inhibitory activity than clopidogrel. nih.gov

Role as a Reference Standard for Quality Control and Analytical Method Validation in Pharmaceutical Research

Perhaps the most widespread and fundamental application of this compound is its use as an internal standard (IS) for bioanalytical method development and validation. axios-research.com The accurate quantification of drugs and their metabolites in biological matrices like plasma is foundational to all pharmacokinetic and metabolic studies. clearsynth.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis. researchgate.net A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the ideal choice for an IS. resolvemass.ca

Co-elution : It has virtually identical physicochemical properties to the analyte (2-oxo-clopidogrel), meaning it behaves the same way during sample extraction, chromatographic separation, and ionization in the mass spectrometer. resolvemass.ca

Mass Differentiation : Its heavier mass allows the mass spectrometer to detect it separately from the non-labeled analyte. clearsynth.com

Accuracy and Precision : By adding a known amount of this compound to every sample at the beginning of the workflow, it accurately corrects for any analyte loss during sample preparation or for variations in instrument response (matrix effects), ensuring highly accurate and precise results. novapublishers.comclearsynth.com

Numerous validated LC-MS/MS methods for the simultaneous measurement of clopidogrel and its various metabolites explicitly list 2-oxo-clopidogrel-d3 as the internal standard for the quantification of 2-oxo-clopidogrel. novapublishers.comnih.gov This is particularly important given that the 2-oxo-clopidogrel metabolite has been reported to be unstable in biological samples, making a reliable internal standard essential for dependable quantification. nih.govnih.gov

Table 4: Example Validation Parameters for an LC-MS/MS Method Using a Deuterated Internal Standard

ParameterDescriptionTypical Acceptance Criteria
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r) > 0.99 nih.gov
AccuracyThe closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the lower limit of quantification) nih.gov
PrecisionThe degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at the lower limit of quantification) nih.gov
StabilityThe chemical stability of the analyte in a given matrix under specific conditions.Analyte concentration should be within ±15% of the initial concentration. nih.gov

Future Directions and Emerging Research Avenues for 2 Oxo Clopidogrel D3 Studies

Advanced Mass Spectrometry Techniques in Metabolomics Research

The quantification of clopidogrel (B1663587) and its metabolites, including 2-Oxo Clopidogrel, is pivotal in understanding its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. nih.govresearchgate.netnih.govresearchgate.net The use of deuterated internal standards, such as 2-Oxo Clopidogrel-d3, is a cornerstone of these methods, ensuring accuracy and precision in complex biological matrices like human plasma. novapublishers.com

Future research will likely leverage even more advanced mass spectrometry platforms. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, offers the potential for untargeted metabolomics studies. mdpi.com This would allow for a broader survey of the metabolic landscape, potentially uncovering previously unknown metabolites or metabolic pathways influenced by clopidogrel administration. By using this compound as a tracer, researchers can more confidently identify and track the fate of the drug through these complex networks.

Furthermore, the development of novel ionization techniques and sample preparation methodologies will continue to push the limits of detection. For instance, blood microsampling techniques are emerging as a less invasive alternative for sample collection, and their compatibility with mass spectrometry for metabolomics is an active area of investigation. mdpi.com The stability of this compound in these newer sample types will be a key consideration for future pharmacokinetic studies.

Table 1: LC-MS/MS Parameters for Clopidogrel Metabolite Analysis

Analyte MRM Transition
2-Oxo-clopidogrel 338.1/155.1
2-Oxo-clopidogrel-d3 341.1/158.0

Data sourced from a study on clopidogrel pharmacokinetics. novapublishers.com

Computational and Molecular Modeling Approaches to Enzyme-Substrate Interactions

Understanding how 2-Oxo Clopidogrel interacts with the enzymes responsible for its formation and subsequent conversion is critical. The metabolic activation of clopidogrel to its active thiol metabolite is a two-step process primarily mediated by cytochrome P450 (CYP) enzymes. vulcanchem.comhelsinki.fi The initial conversion of clopidogrel to 2-oxo-clopidogrel and the subsequent transformation to the active metabolite involve several CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4. helsinki.fimdpi.comscience.gov

Computational and molecular modeling techniques offer a powerful in-silico approach to investigate these enzyme-substrate interactions in atomic detail. Molecular docking simulations can predict the binding affinity and orientation of 2-Oxo Clopidogrel within the active sites of various CYP enzymes. This can help to rationalize the observed metabolic profiles and the impact of genetic polymorphisms in these enzymes. For instance, studies have shown that variations in CYP2C19 can significantly affect the formation of the active metabolite. mdpi.comnih.gov

Future research in this area will likely involve more sophisticated modeling techniques, such as molecular dynamics (MD) simulations. MD simulations can provide insights into the dynamic behavior of the enzyme-substrate complex over time, offering a more realistic representation of the biological system. By combining these computational approaches with experimental data from studies using this compound, researchers can build more accurate and predictive models of clopidogrel metabolism. These models can be invaluable for predicting potential drug-drug interactions and for the rational design of new drug candidates with improved metabolic properties.

Integration of Deuterated Compounds in Systems Biology Approaches for Drug Metabolism Research

The use of deuterated compounds like this compound is not limited to traditional pharmacokinetic studies. There is a growing trend towards integrating these stable isotope-labeled compounds into broader systems biology approaches to gain a more holistic understanding of drug metabolism. acs.org Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components in isolation.

By introducing this compound into a biological system (e.g., cell culture, animal model, or human study), researchers can trace its metabolic fate and its impact on various interconnected pathways. This "flux" analysis, facilitated by the distinct mass of the deuterated compound, can provide a dynamic view of how the drug perturbs the metabolic network.

Future research will likely see the combination of stable isotope tracing with other 'omics' technologies, such as transcriptomics, proteomics, and genomics. This multi-omics approach will allow scientists to correlate changes in metabolite levels with alterations in gene expression and protein abundance. For example, one could investigate how exposure to this compound affects the expression of the CYP enzymes responsible for its own metabolism, or other related metabolic pathways. This integrated approach holds the promise of a more comprehensive understanding of the inter-individual variability in drug response and the development of personalized medicine strategies.

Table 2: Key Enzymes in Clopidogrel Metabolism

Metabolic Step Key Enzymes Involved
Clopidogrel to 2-Oxo-Clopidogrel CYP1A2, CYP2B6, CYP2C19, CYP3A4
2-Oxo-Clopidogrel to Active Metabolite CYP2B6, CYP2C9, CYP2C19, CYP3A4

Information compiled from various in vitro and in vivo studies. novapublishers.comhelsinki.fimdpi.comscience.gov

Q & A

Basic Research Questions

Q. What is the metabolic role of 2-Oxo Clopidogrel-d3 in the activation pathway of Clopidogrel?

  • Methodological Answer : this compound is a deuterated intermediate in the two-step oxidative activation of Clopidogrel. The first oxidation produces 2-Oxo Clopidogrel, which is further metabolized into the active thiol derivative that irreversibly inhibits the P2Y12 receptor. Deuterium labeling at specific positions (e.g., methyl groups) allows researchers to track metabolic stability and isotope effects using techniques like LC-MS/MS. This is critical for distinguishing endogenous vs. exogenous metabolite pools in pharmacokinetic studies .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization variability. Chromatographic conditions (e.g., phosphate buffer, C18 columns) must be optimized to resolve diastereomers, as noted in USP protocols for related compounds . Calibration curves should validate linearity (1–100 ng/mL) with precision ≤15% RSD.

Q. How is this compound synthesized, and what purity standards are required for research use?

  • Methodological Answer : Synthesis involves deuterium incorporation via catalytic exchange or custom isotopic precursors. For example, deuteration at the methyl group adjacent to the ketone ensures metabolic stability. Post-synthesis, purity is assessed via NMR (≥95% deuterium enrichment) and HPLC (≥98% chemical purity). Diastereomeric mixtures (e.g., this compound hydrochloride) require chiral separation techniques, such as chiral stationary-phase chromatography, to isolate enantiomers for mechanistic studies .

Advanced Research Questions

Q. How can researchers resolve pharmacokinetic discrepancies between deuterated and non-deuterated 2-Oxo Clopidogrel metabolites?

  • Methodological Answer : Deuterium isotope effects (e.g., kinetic isotope effects, KIE) may alter metabolic rates, leading to data contradictions. To mitigate this, parallel studies using deuterated and non-deuterated analogs should be conducted under identical conditions. Use stable isotope-labeled internal standards (SIL-IS) to normalize LC-MS/MS data. Additionally, computational modeling (e.g., QM/MM simulations) can predict isotope effects on CYP450-mediated oxidation steps .

Q. What experimental design considerations are critical for isotope effect studies involving this compound?

  • Methodological Answer :

Control Groups : Include non-deuterated controls to quantify isotope effects.

Sample Size : Power calculations should account for inter-individual variability in CYP2C19 enzyme activity, a key metabolizer of Clopidogrel.

Tracer Dosing : Use microdoses (≤100 µg) of this compound to avoid perturbing endogenous pathways.

Data Normalization : Apply mass spectrometry data correction algorithms (e.g., isotopologue noise reduction) to improve accuracy .

Q. How can researchers address challenges in distinguishing diastereomers of this compound hydrochloride?

  • Methodological Answer : Diastereomeric resolution requires chiral chromatography with polysaccharide-based columns (e.g., Chiralpak AD-H). Mobile phases with polar organic modifiers (e.g., ethanol-hexane) enhance separation. Nuclear Overhauser Effect (NOE) NMR spectroscopy can further confirm stereochemistry by analyzing spatial proton-proton interactions. For quantitative studies, ensure method validation per ICH guidelines, including specificity, accuracy (90–110%), and robustness .

Q. What strategies are effective for integrating this compound into mechanistic studies of drug-drug interactions (DDIs)?

  • Methodological Answer : Co-administer this compound with CYP450 inhibitors/inducers (e.g., fluconazole, rifampicin) in vitro (hepatocyte models) and in vivo (rodent studies). Use stable isotope labeling to differentiate parent drug and metabolite pools. Pharmacodynamic endpoints (e.g., platelet aggregation assays) should correlate with pharmacokinetic data to assess DDI impact. Data interpretation must account for deuterium’s potential to attenuate metabolic clearance .

Methodological Resources

  • Data Sharing : Access anonymized pharmacokinetic datasets via platforms like ClinicalStudyDataRequest.com , adhering to ethical guidelines for secondary data analysis .
  • Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses and identify research gaps in Clopidogrel metabolism .
  • Instrumentation : Follow A Level Chemistry specifications for reproducible LC-MS/MS workflows, including calibration, data recording, and software validation (e.g., MassHunter, Skyline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.